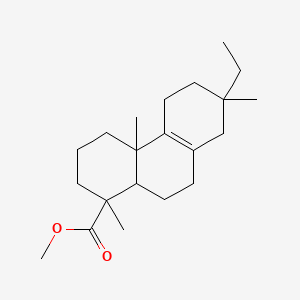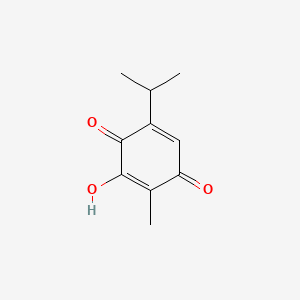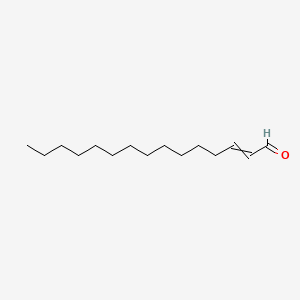![molecular formula C38H30Cl2N8+2 B14165808 2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride CAS No. 562102-24-3](/img/structure/B14165808.png)
2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4’-diaminodiphenylmethane with sodium azide in the presence of a suitable solvent, followed by the addition of hydrochloric acid to form the dichloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial to achieving the desired product quality .
化学反应分析
Types of Reactions
2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The tetrazole rings can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction may produce partially or fully reduced tetrazole derivatives .
科学研究应用
2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride involves its interaction with specific molecular targets. The tetrazole rings can form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular functions .
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial and anticancer activities.
Imidazole Derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial properties.
Tetrazole Derivatives: Similar to the compound , these derivatives are known for their stability and versatility in chemical reactions
Uniqueness
2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride stands out due to its unique structural arrangement, which allows for multiple points of chemical modification. This makes it a valuable compound for the development of new materials and pharmaceuticals .
属性
CAS 编号 |
562102-24-3 |
|---|---|
分子式 |
C38H30Cl2N8+2 |
分子量 |
669.6 g/mol |
IUPAC 名称 |
2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride |
InChI |
InChI=1S/C38H30N8.2ClH/c1-5-13-33(14-6-1)41-29-43(35-17-9-3-10-18-35)45(39-41)37-25-21-31(22-26-37)32-23-27-38(28-24-32)46-40-42(34-15-7-2-8-16-34)30-44(46)36-19-11-4-12-20-36;;/h1-30H;2*1H/q+4;;/p-2 |
InChI 键 |
SVFMHGCZEKILNA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[N+]2=C[N+](=NN2C3=CC=C(C=C3)C4=CC=C(C=C4)N5N=[N+](C=[N+]5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



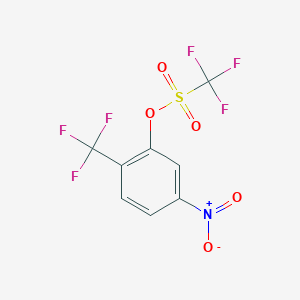
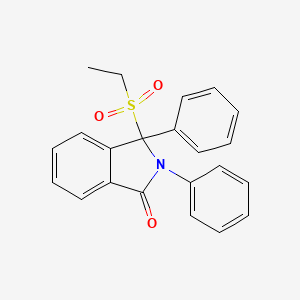
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
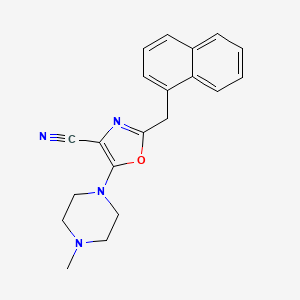

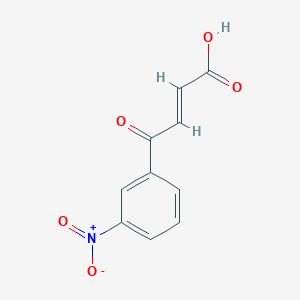
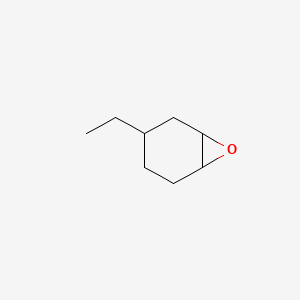
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)
![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
